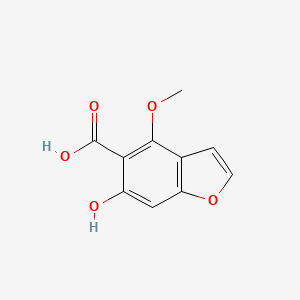

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid typically involves several steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an intermediate compound. This intermediate is then cyclized in the presence of acetic anhydride to produce 6-methoxybenzofuran. Finally, demethylation with sodium 1-dodecanethiolate yields the desired product . This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production .

Chemical Reactions Analysis

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.

Scientific Research Applications

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at other positions play a crucial role in its selectivity and potency. It can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

6-hydroxy-4-methoxybenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:

6-hydroxybenzofuran: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and biological activities.

4-methoxybenzofuran: Lacks the hydroxyl and carboxylic acid groups, leading to variations in its reactivity and applications.

Biological Activity

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- (CAS No. 88258-42-8) is a benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H8O5 |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |

| CAS Number | 88258-42-8 |

The compound features a hydroxyl group at the C-6 position and a methoxy group at the C-4 position, which are critical for its biological activity. The carboxylic acid functionality enhances its solubility and interaction with biological targets.

Synthesis Methods

The synthesis of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy-, typically involves several steps:

- Formation of Intermediate: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.

- Cyclization: The intermediate undergoes cyclization in the presence of acetic anhydride.

- Demethylation: Final demethylation using sodium 1-dodecanethiolate yields the target compound.

Anticancer Properties

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- has shown promising anticancer activity in various studies:

- Cytotoxicity Studies: In a study evaluating cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines, several benzofuran derivatives exhibited significant cytotoxic effects. Compounds showed selective toxicity towards cancer cells compared to normal endothelial cells (HUVEC). The structure-activity relationship (SAR) indicated that the presence of specific functional groups enhanced cytotoxicity .

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as indicated by increased activity of caspase 3/7 markers. Additionally, it inhibits DNA cleavage by endonucleases, suggesting potential interactions with genetic material .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties:

- In Vitro Studies: Benzofuran derivatives have been evaluated for their antibacterial activity against various pathogens. The presence of halogens and hydroxyl groups at specific positions has been linked to enhanced antimicrobial efficacy .

Therapeutic Applications

The biological activities of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy-, suggest several therapeutic applications:

- Anticancer Agent: Due to its selective toxicity towards cancer cells and ability to induce apoptosis.

- Antimicrobial Agent: Potential use in treating bacterial infections due to its observed antimicrobial properties.

- Anti-inflammatory Effects: Ongoing research is exploring its anti-inflammatory capabilities, which could lead to new therapeutic avenues in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study reported the synthesis of new benzofuran derivatives that exhibited significant cytotoxicity against cancer cell lines, reinforcing the potential of benzofurans as anticancer agents .

- Another investigation into the structure-function relationships among various benzofuran derivatives found that modifications at specific positions could enhance their biological activities significantly .

Properties

CAS No. |

88258-42-8 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13) |

InChI Key |

KDVZWLHVLNXYSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC2=C1C=CO2)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.